2,6-Bis(4-hydroxyphenyl)octahydro-4,8-ethenopyrrolo[3',4':3,4]cyclobuta[1,2-f]isoindole-1,3,5,7-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-32492 is a member of pyrrolidines.
Scientific Research Applications
Understanding Environmental Impacts and Endocrine Disruption
The compound and its related derivatives have been extensively studied in the context of environmental pollution and endocrine disruption. For instance, the effects of chemicals like Bisphenol A (BPA), which shares a similar phenolic structure, on spermatogenesis and its potential to act as an endocrine disruptor in animals, including humans, have been a significant focus. Such chemicals are known for their disruptive activities in the endocrine system, mimicking the function of natural hormones and thereby affecting reproductive organs, particularly in developing testis during puberty (Lagos-Cabré & Moreno, 2012).
Analysis of Novel Brominated Flame Retardants
Research has also delved into the occurrence of novel brominated flame retardants (NBFRs), including their presence in indoor air, dust, consumer goods, and food. This review is particularly crucial due to the rising application of NBFRs and the subsequent need for comprehensive research on their occurrence, environmental fate, and toxicity. The review highlights several NBFRs that are under-researched and emphasizes the importance of optimized analytical methods to cover all NBFRs (Zuiderveen et al., 2020).
Exploring the Transformation/Degradation of Flame Retardants
The transformation and degradation processes of tetrabromobisphenol A (TBBPA) and its derivatives have been extensively studied. These processes involve various treatments such as pyrolysis, photolysis, chemical reactions, and biotransformation, aimed at understanding the metabolic mechanism of TBBPA and its derivatives and remediating associated contaminated environments. Over 100 degradation products and metabolites have been identified through these studies, dominated by less brominated compounds, providing a comprehensive insight into the environmental behavior of TBBPA-associated brominated flame retardants and their ecological and health risks (Liu et al., 2018).
Investigating the Toxic Effects of Halogenated Fire Retardants
The toxic effects of non-PBDE halogenated fire retardants (HFRs) have been summarized from recent literature, especially focusing on their ubiquity in the indoor environment due to their large-volume release from the surfaces of consumer products. Although few in vitro and in vivo studies have addressed their toxic effects, this review highlights the critical need for comprehensive toxicity data for assessing the risks of HFRs (Hsu et al., 2018).
Occupational Exposure to Industrial Chemicals
The occupational exposure to industrial chemicals like BPA, which is structurally similar to the compound , and its potential health effects have also been a subject of extensive study. The review discusses the higher detected BPA levels in occupationally exposed individuals compared to environmentally exposed populations and correlates potential health effects, such as male sexual dysfunction, endocrine disruption, and epigenetic alterations, with detected BPA levels (Ribeiro et al., 2017).
Properties
Molecular Formula |
C26H20N2O6 |
---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
5,12-bis(4-hydroxyphenyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone |
InChI |
InChI=1S/C26H20N2O6/c29-13-5-1-11(2-6-13)27-23(31)19-15-9-10-16(20(19)24(27)32)18-17(15)21-22(18)26(34)28(25(21)33)12-3-7-14(30)8-4-12/h1-10,15-22,29-30H |
InChI Key |
OBHDAQCTNRIIMV-UHFFFAOYSA-N |
SMILES |
C1=CC2C3C(C1C4C2C(=O)N(C4=O)C5=CC=C(C=C5)O)C6C3C(=O)N(C6=O)C7=CC=C(C=C7)O |
Canonical SMILES |
C1=CC2C3C(C1C4C2C(=O)N(C4=O)C5=CC=C(C=C5)O)C6C3C(=O)N(C6=O)C7=CC=C(C=C7)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.